molecular formula C11H11F B2382263 1-Fluoro-3-phenylbicyclo[1.1.1]pentane CAS No. 146038-61-1

1-Fluoro-3-phenylbicyclo[1.1.1]pentane

Cat. No. B2382263
CAS RN: 146038-61-1
M. Wt: 162.207
InChI Key: HZBPOTSEYGBZNW-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenylbicyclo[1.1.1]pentane is a compound that has been studied for over 20 years . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

The synthesis of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane has been a challenging task. A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach is operationally simple and can deliver nonsymmetrical 1,3-di-, 1,2,3-tri-, and 1,2,2,3-tetrasubstituted BCP products containing versatile functional handles for downstream derivatisation .


Molecular Structure Analysis

The molecular formula of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane is C11H11F . Its average mass is 162.203 Da and its monoisotopic mass is 162.084473 Da .


Physical And Chemical Properties Analysis

The physicochemical properties of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane have been studied . Incorporation of a fluorine atom into the bicyclo[1.1.1]pentane slightly decreased lipophilicity .

Scientific Research Applications

Medicinal Chemistry

1-Fluoro-3-phenylbicyclo[1.1.1]pentane has garnered significant interest in medicinal chemistry due to its unique structural features. Researchers have explored its potential as a bioisostere, aiming to enhance drug properties. Notably, the core structure of F-BCP was incorporated into the anti-inflammatory drug Flurbiprofen , replacing the fluorophenyl ring . This substitution strategy can lead to improved pharmacokinetics, bioavailability, and target binding.

Supramolecular Chemistry

Bicyclo[1.1.1]pentanes (BCPs) have become popular building blocks in supramolecular chemistry. The rigid BCP skeleton provides a versatile platform for designing host-guest systems, molecular cages, and self-assembled structures. Researchers have explored F-BCPs in host-guest interactions, crystal engineering, and molecular recognition .

Synthetic Methodology

The synthesis of F-BCPs presents both challenges and opportunities. A practical and scalable approach has been developed, but certain substrates without phenyl substituents may not react effectively with fluorinating agents . Researchers continue to explore novel synthetic routes to access F-BCPs efficiently.

Bioisosteres

F-BCPs serve as valuable bioisosteres, mimicking the phenyl ring in drug molecules. By replacing the phenyl moiety with the BCP scaffold, researchers aim to optimize drug properties while maintaining similar binding interactions. This approach has implications for drug design and optimization .

Future Directions

Bicyclo[1.1.1]pentane derivatives are gaining increasing interest in the pharmaceutical industry and materials science . The development of an efficient methodology to construct perfluoroalkylated BCPs remains a challenging task . Therefore, further work is expected in the coming years .

Mechanism of Action

Target of Action

It’s known that the compound has been incorporated into the structure of the anti-inflammatory drug flurbiprofen in place of the fluorophenyl ring . This suggests that it may interact with similar targets as Flurbiprofen, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

properties

IUPAC Name

1-fluoro-3-phenylbicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBPOTSEYGBZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-phenylbicyclo[1.1.1]pentane

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